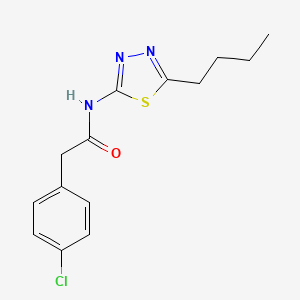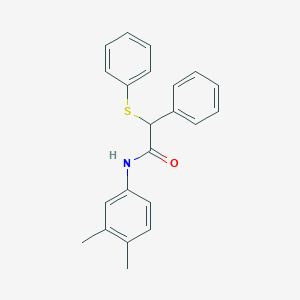![molecular formula C16H13BrCl3N3OS B5181362 N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and proteins. This compound has also been used to investigate the effects of various biochemical and physiological processes on living organisms.
Mécanisme D'action
The mechanism of action of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in various cellular processes.
Biochemical and Physiological Effects:
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide has been shown to have various biochemical and physiological effects on living organisms. This compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the production of certain cytokines, which are proteins that play a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins, which could provide insights into the mechanisms of various cellular processes. Additionally, this compound could be used in the development of new cancer therapies or anti-inflammatory agents. Further research is needed to fully understand the potential applications of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in scientific research.
Méthodes De Synthèse
The synthesis method of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide involves a multi-step process that includes the reaction of 2-bromobenzenesulfonyl chloride with thiourea to form 2-bromo-N'-[(2-bromophenyl)sulfonyl]thiourea. This compound is then reacted with 2,2,2-trichloroethylamine to form N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide.
Propriétés
IUPAC Name |
N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl3N3OS/c17-11-8-4-5-9-12(11)21-15(25)23-14(16(18,19)20)22-13(24)10-6-2-1-3-7-10/h1-9,14H,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABRCIYIKQPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)


![7-methyl-4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5181335.png)
![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5181354.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3,5-dioxo-1-piperazinyl)acetamide](/img/structure/B5181387.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)
